![molecular formula C10H11ClN4 B1479070 1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile CAS No. 2097957-66-7](/img/structure/B1479070.png)
1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile
Overview
Description
1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile (CPPC) is an organic compound with a unique structure and a wide range of applications. CPPC has been studied for its potential use in the synthesis of various drugs, as well as its potential as a biochemical and physiological agent.
Scientific Research Applications
Drug Development
“1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile” is a compound with a structure that allows for precise modifications, making it a valuable asset in drug development. Its versatility can be harnessed to create novel pharmaceuticals targeting a range of conditions:
- Neuropathic Pain and Epilepsy : The compound’s ability to modulate T-type calcium channels makes it a potential candidate for treating neuropathic pain and epilepsy .
- Insomnia and Tremor Disorders : Similar modulation of calcium channels could also be applied to the treatment of insomnia and tremor disorders .
Organic Synthesis
In the realm of organic synthesis, “1-(3-Chloropyrazin-2-yl)piperidine-4-carbonitrile” serves as a crucial intermediate:
- Synthesis of Piperidine Derivatives : It is used in the synthesis of various piperidine derivatives, which are important in the creation of pharmaceuticals .
- Formation of Oxadiazoles : The compound is involved in the synthesis of 1,3,4-oxadiazoles, which are selective T-type calcium channel inhibitors .
Analytical Chemistry
The compound’s unique properties may be exploited in analytical chemistry for:
- Chemical Analysis : As a reference compound or a reagent in the qualitative or quantitative analysis of chemical substances .
Life Science Research
In life science research, the compound can be used for:
properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-10(14-4-3-13-9)15-5-1-8(7-12)2-6-15/h3-4,8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAFDSDYBQNRTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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